molecular formula C12H14N4O2 B11047253 1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole

1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole

Cat. No.: B11047253
M. Wt: 246.27 g/mol
InChI Key: RNRBUNQALDPXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole typically involves the following steps:

    Formation of the Tetrahydrofuran Moiety: The starting material, 2-hydroxytetrahydrofuran, is reacted with a suitable phenyl halide under basic conditions to form the intermediate 2-(tetrahydrofuran-2-ylmethoxy)phenyl compound.

    Tetrazole Ring Formation: The intermediate is then subjected to a cyclization reaction with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring. This step usually requires heating and an inert atmosphere to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild heating conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions in cells.

Mechanism of Action

The mechanism by which 1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The tetrahydrofuran moiety may enhance the compound’s solubility and membrane permeability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]ethanamine
  • 1-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine

Uniqueness

Compared to similar compounds, 1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the tetrahydrofuran moiety with the tetrazole ring enhances its versatility in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

1-[2-(oxolan-2-ylmethoxy)phenyl]tetrazole

InChI

InChI=1S/C12H14N4O2/c1-2-6-12(18-8-10-4-3-7-17-10)11(5-1)16-9-13-14-15-16/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

RNRBUNQALDPXMM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.